![molecular formula C11H9N3S B186209 5-(1H-吡咯-1-基)-1H-苯并[d]咪唑-2-硫醇 CAS No. 172152-53-3](/img/structure/B186209.png)

5-(1H-吡咯-1-基)-1H-苯并[d]咪唑-2-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

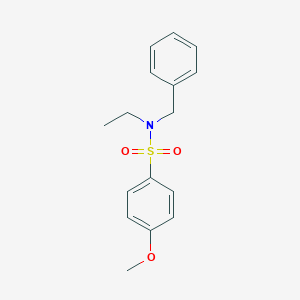

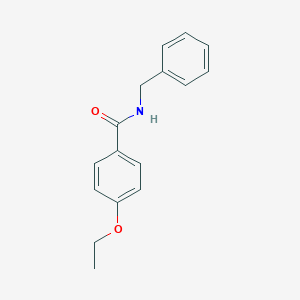

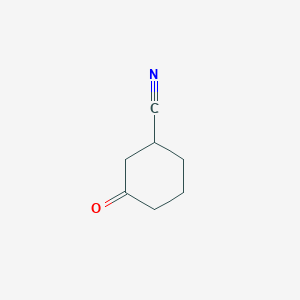

“5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrrole ring, which is a five-membered aromatic heterocycle, like imidazole .

Synthesis Analysis

The synthesis of “5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol” can be achieved by introducing an amino group at the 2-position of mercaptobenzimidazole, followed by a nucleophilic substitution reaction to add the pyrrole ring .Molecular Structure Analysis

The molecular structure of “5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol” consists of an imidazole ring and a pyrrole ring. The imidazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .科学研究应用

抗菌活性

该化合物已被合成并评估其抗菌性能。研究表明,5-(1H-吡咯-1-基)-1H-苯并咪唑-2-硫醇的衍生物具有广谱抗菌和抗真菌活性。吡咯-1-基和巯基苯并咪唑基的存在有助于这些特性,使其成为开发新型抗菌剂的潜在候选者 .

酶抑制

研究表明,该化合物的某些衍生物可以作为烯酰辅酶A还原酶和二氢叶酸还原酶 (DHFR) 酶的双重抑制剂。这些酶分别在脂肪酸合成途径和叶酸代谢中起着至关重要的作用。抑制它们会导致强效的抗菌和抗结核作用,这对治疗耐药菌株具有重要意义 .

单克隆抗体生产的增强

在生物技术应用中,特别是在单克隆抗体的生产中,5-(1H-吡咯-1-基)-1H-苯并咪唑-2-硫醇的衍生物已显示出提高中国仓鼠卵巢 (CHO) 细胞培养的细胞特异性生产力。这种增强归因于化合物的结构活性关系,这可能导致治疗性抗体更有效的工业生产 .

环境影响研究

已研究了吡咯类化合物与臭氧的反应性,以了解它们在臭氧化过程中的命运。由于 5-(1H-吡咯-1-基)-1H-苯并咪唑-2-硫醇含有吡咯部分,因此它与环境科学研究相关,特别是在评估水处理过程中类似结构的生物分子和微污染物的降解方面 .

分子对接研究

已经进行分子对接研究以预测 5-(1H-吡咯-1-基)-1H-苯并咪唑-2-硫醇衍生物与靶酶的相互作用。这些研究有助于了解化合物的结合效率和潜在的抑制效应,这对药物设计和发现过程至关重要 .

ADMET 谱

该化合物的衍生物已进行 ADMET (吸收、分布、代谢、排泄和毒性) 研究,以评估其药代动力学特性。这些研究对于在临床试验之前预测化合物作为候选药物的安全性

作用机制

Target of Action

Similar compounds have been found to inhibit enzymes such asdihydrofolate reductase (DHFR) and enoyl-ACP reductase . These enzymes play crucial roles in the folic acid pathway and fatty acid synthesis respectively, which are essential for cell growth and replication.

Biochemical Pathways

The compound’s potential inhibition of DHFR and enoyl-ACP reductase would affect the folic acid pathway and fatty acid synthesis respectively . The folic acid pathway is crucial for the synthesis of nucleotides, while fatty acid synthesis is essential for the production of cell membranes. Disruption of these pathways could lead to inhibited cell growth and replication.

Result of Action

The inhibition of key enzymes by 5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol could lead to a decrease in cell growth and replication. This could potentially make the compound useful in situations where cell growth needs to be controlled, such as in the treatment of cancer or bacterial infections .

Action Environment

The action, efficacy, and stability of 5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and its interaction with target enzymes . Additionally, the presence of other compounds or drugs could potentially affect its efficacy through drug-drug interactions.

实验室实验的优点和局限性

5-PBT has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable. In addition, it is relatively non-toxic and has a low environmental impact. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and its solubility in organic solvents is limited. In addition, its binding affinity for proteins is relatively low, and the mechanism of its action is not fully understood.

未来方向

There are a number of potential future directions for research on 5-PBT. These include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in laboratory experiments. In addition, further studies of its structure and its interactions with proteins could lead to the development of more effective drugs and therapies. Finally, further studies of its toxicity and environmental impact could lead to the development of safer and more environmentally friendly compounds.

合成方法

5-PBT is synthesized using a two-step process. The first step involves the condensation of pyrrolidine-1-carboxaldehyde and benzimidazole-2-thiol, which is followed by the addition of a base catalyst. The base catalyst is usually triethylamine (TEA) or pyridine. The reaction is carried out at room temperature, and the product is a yellow solid. The second step involves the addition of a reducing agent, such as sodium borohydride, to the reaction mixture. This step reduces the carbonyl group of the pyrrolidine-1-carboxaldehyde to an alcohol group. The reaction is carried out at room temperature and the product is a yellow solid.

安全和危害

According to the Safety Data Sheets, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling “5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol”. Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

属性

IUPAC Name |

5-pyrrol-1-yl-1,3-dihydrobenzimidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S/c15-11-12-9-4-3-8(7-10(9)13-11)14-5-1-2-6-14/h1-7H,(H2,12,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXGYVYKGRUILQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC3=C(C=C2)NC(=S)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60614268 |

Source

|

| Record name | 5-(1H-Pyrrol-1-yl)-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

172152-53-3 |

Source

|

| Record name | 5-(1H-Pyrrol-1-yl)-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B186128.png)

![1H-Pyrrolo[2,3-B]pyridine-2,3-dione](/img/structure/B186129.png)